2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Catalog No.
S14020590
CAS No.
M.F
C11H21ClO3S
M. Wt
268.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulf...

Product Name

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

IUPAC Name

2-methyl-3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

InChI

InChI=1S/C11H21ClO3S/c1-9-4-3-5-11(6-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

TVBAECUVURECRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OCC(C)CS(=O)(=O)Cl

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C11H21ClO3SC_{11}H_{21}ClO_3S and a molecular weight of 268.80 g/mol. Its structure features a sulfonyl chloride functional group, which is known for its reactivity, particularly in substitution reactions. This compound is characterized by a branched alkyl chain, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Due to the presence of the sulfonyl chloride group:

  • Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or other derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to yield the corresponding sulfonic acid.
  • Reduction: The compound can be reduced to produce sulfonamide derivatives.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Solvents: Dichloromethane, chloroform
  • Catalysts: Triethylamine, pyridine

The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves:

  • Starting Materials: The reaction often begins with 3-methylcyclohexanol and 2-methyl-3-chloropropane-1-sulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, with triethylamine acting as a catalyst.
  • Yield Optimization: Industrial production may employ continuous flow reactors to enhance yield and purity.

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several notable applications:

  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Potentially useful in modifying biomolecules for studying biological processes.
  • Pharmaceutical Development: Investigated for its role in synthesizing sulfonamide-based drugs.
  • Industrial Use: Employed in the production of specialty chemicals and materials.

The interaction studies of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily focus on its reactivity with various nucleophiles. These interactions can lead to the formation of diverse chemical entities that may possess unique biological activities. Further research is necessary to fully elucidate its interaction mechanisms and potential applications in drug development .

Several compounds share structural similarities with 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-methylpropane-1,2-diolC13H26O30.96
2-((2-Methylcyclohexyl)oxy)ethanolC10H18O20.91
3,6-Dimethyloctahydrobenzofuran-7-olC12H18O20.92
2-(4-Methylphenoxy)-N,N-dimethylethanamineC12H17NO0.89

These compounds exhibit varying degrees of structural similarity and may possess distinct properties or biological activities that differentiate them from 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.0899934 g/mol

Monoisotopic Mass

268.0899934 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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